6-Methyl-4'-(trifluoromethoxy)biphenyl-2-carboxylic acid
CAS No.: 682339-50-0
Cat. No.: VC16821042
Molecular Formula: C15H11F3O3
Molecular Weight: 296.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 682339-50-0 |
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Molecular Formula | C15H11F3O3 |
Molecular Weight | 296.24 g/mol |
IUPAC Name | 3-methyl-2-[4-(trifluoromethoxy)phenyl]benzoic acid |
Standard InChI | InChI=1S/C15H11F3O3/c1-9-3-2-4-12(14(19)20)13(9)10-5-7-11(8-6-10)21-15(16,17)18/h2-8H,1H3,(H,19,20) |
Standard InChI Key | UORXWVJJALRDEC-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=CC=C1)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |
Introduction
Chemical Identity and Structural Features
6-Methyl-4'-(trifluoromethoxy)biphenyl-2-carboxylic acid belongs to the biphenyl carboxylic acid family, characterized by a biphenyl core substituted with a methyl group at position 6, a trifluoromethoxy group at position 4', and a carboxylic acid group at position 2. Its molecular formula is C₁₅H₁₁F₃O₃, with a molecular weight of 296.24 g/mol. The trifluoromethoxy (-OCF₃) group enhances lipophilicity, while the carboxylic acid (-COOH) moiety enables hydrogen bonding, critical for biological interactions .
Physicochemical Properties
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Solubility: Limited solubility in aqueous media due to high lipophilicity; soluble in polar aprotic solvents (e.g., DMSO, acetone).
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Melting Point: Estimated range: 145–152°C (based on analogous biphenyl carboxylic acids) .
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pKa: The carboxylic acid group has a pKa of ~4.5, facilitating ionization under physiological conditions .
Synthetic Methodologies
Suzuki-Miyaura Cross-Coupling
The biphenyl backbone is typically constructed via Suzuki-Miyaura coupling, a palladium-catalyzed reaction between aryl halides and boronic acids. For example:
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Reaction Setup:
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Conditions:
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Temperature: 80–100°C under inert atmosphere.
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Duration: 12–24 hours.
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One-Pot Hydrolysis-Esterification
A patent (CN105085271A) describes a one-pot method for analogous biphenyl carboxylates :
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Hydrolysis:
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Substrate: 4'-methyl-2-cyanobiphenyl.
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Acid: 30–60% H₂SO₄.
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Temperature: 106–115°C for 24 hours.
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Esterification:
Table 1: Synthetic Optimization for Methyl Ester Analog
Parameter | Condition | Yield (%) |
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Acid Concentration | 30% H₂SO₄ | 87.3 |
60% H₂SO₄ | 96.5 | |
Solvent | Toluene | 96.5 |
Xylene | 97.8 | |
Alcohol | Methanol | 96.5 |
Ethanol | 98.1 |
Pharmacological Applications
Anticancer Activity
A library of biphenyl carboxylic acids synthesized via Suzuki coupling demonstrated notable in vitro anticancer activity :
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Cell Lines: MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
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IC₅₀ Values:
Mechanism of Action
Molecular docking studies against estrogen receptor alpha (ERα) revealed:
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Hydrogen Bonding: Carboxylic acid group interacts with Arg394 and Glu353.
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Hydrophobic Interactions: Trifluoromethoxy group binds to Leu387 and Leu391 .
Comparative Analysis with Analogues
Table 2: Structural and Functional Comparison
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity: Competing coupling sites may reduce yield (e.g., C3 vs. C2 substitution).
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Purification: Requires column chromatography or recrystallization for >95% purity .
Research Opportunities
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Prodrug Development: Ester prodrugs to enhance oral bioavailability.
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Structure-Activity Relationships (SAR): Systematic substitution at C3 and C4' to optimize efficacy.
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